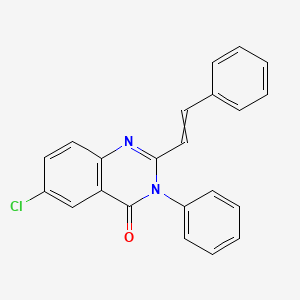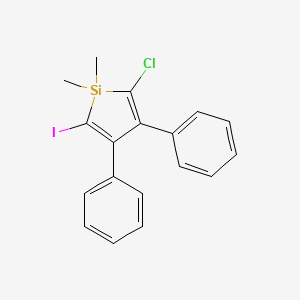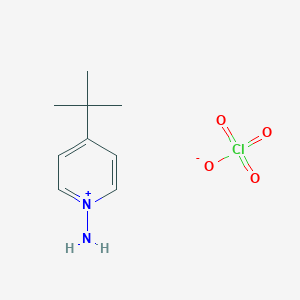![molecular formula C19H36O2 B12537726 1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane CAS No. 142997-10-2](/img/structure/B12537726.png)
1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
The synthesis of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the butane backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the butane backbone.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the butane backbone.
Cyclohexane attachment: The final step involves the attachment of cyclohexane rings to the butane backbone through suitable coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where methoxy groups may be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and cyclohexane rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane include:
1-Methoxy-3-methylbutane: A simpler compound with a similar methoxy group but lacking the cyclohexane rings.
3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group (-OH) in addition to the methoxy group, offering different reactivity.
1-Methoxy-4-(methoxymethyl)benzene: Features a benzene ring instead of cyclohexane, leading to different chemical properties.
The uniqueness of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane lies in its combination of methoxy groups and cyclohexane rings, which confer specific chemical and physical properties not found in simpler analogs.
Propriétés
Numéro CAS |
142997-10-2 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
[4-cyclohexyl-1-methoxy-2-(methoxymethyl)butan-2-yl]cyclohexane |
InChI |
InChI=1S/C19H36O2/c1-20-15-19(16-21-2,18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h17-18H,3-16H2,1-2H3 |
Clé InChI |
XGQTXWOGAIPAAN-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCC1CCCCC1)(COC)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
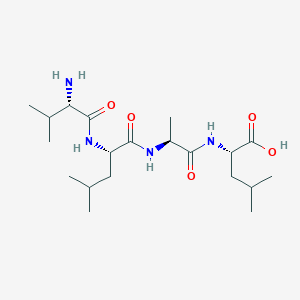
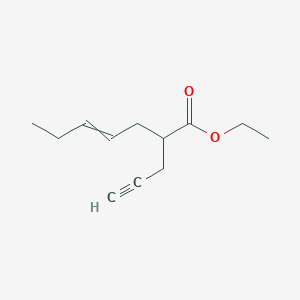
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)

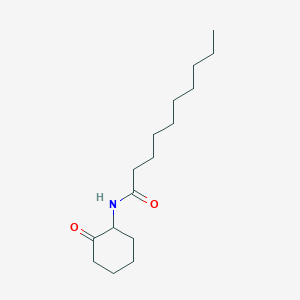

![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
